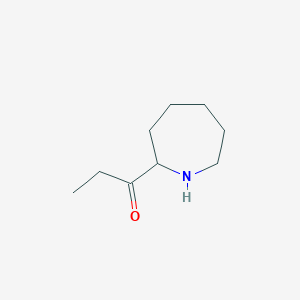

1-(Azepan-2-yl)propan-1-one

Description

1-(Azepan-2-yl)propan-1-one is a cyclic ketone derivative featuring a seven-membered azepane ring fused to a propanone backbone. The compound’s azepane ring introduces conformational flexibility compared to smaller heterocycles like piperidine or pyrrolidine, which may influence solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(azepan-2-yl)propan-1-one |

InChI |

InChI=1S/C9H17NO/c1-2-9(11)8-6-4-3-5-7-10-8/h8,10H,2-7H2,1H3 |

InChI Key |

JMEDQAAIYPCYAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azepan-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of azepane with propanone under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating and refluxing to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or crystallization to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The azepane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-(Azepan-2-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Azepan-2-yl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azepane-Containing Analogs

1-(Azepan-1-yl)propan-2-one (6g)

- Molecular Formula: C₉H₁₅NO

- Key Features : The ketone group is positioned at the 1-propan-2-one site, with the azepane ring attached to the nitrogen. This structural variation impacts electronic distribution and steric hindrance compared to the 2-yl isomer.

- Synthesis: Prepared via methods similar to those described for prochiral heterocyclic aminoketones, involving condensation of azepane with propan-2-one precursors .

1-(Azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one

- Molecular Formula : C₁₆H₂₃BrN₂O

- Such modifications are common in drug discovery to optimize target binding .

2-(Azepan-1-yl)-1-(1H-indol-3-yl)propan-1-one

- Molecular Formula : C₁₇H₂₂N₂O

- This compound’s molecular weight (262.37 g/mol) suggests higher membrane permeability than simpler analogs .

Piperidine- and Pyrrolidine-Based Analogs

2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one

- Molecular Formula: C₁₇H₂₅NO

- This compound is a known ibuprofen hybrid with anti-inflammatory properties .

1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one

Aryl-Substituted Propan-1-ones

1-(4-Fluorophenyl)propan-1-one

- Molecular Formula : C₉H₉FO

- Key Features : The electron-withdrawing fluorine atom increases electrophilicity at the ketone group, enhancing reactivity in coupling reactions (e.g., yields 65% in NHPI-mediated synthesis) .

1-(Thiophen-2-yl)propan-1-one

Key Research Findings

- Synthetic Flexibility: Azepane-containing propanones are synthesized via nucleophilic substitution or condensation, similar to piperidine derivatives but requiring longer reaction times due to steric hindrance .

- Biological Relevance: Azepane rings in compounds like 1-(azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one are explored for CNS activity, leveraging their ability to cross the blood-brain barrier .

- Safety Profiles: Aryl-substituted propan-1-ones (e.g., fluorophenyl derivatives) show genotoxicity concerns at high exposures, necessitating rigorous safety evaluations .

Biological Activity

1-(Azepan-2-yl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into the compound’s structure, biological interactions, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound features a seven-membered azepane ring, which is a saturated nitrogen-containing heterocycle. The presence of a ketone functional group enhances its chemical reactivity, potentially influencing its interactions with biological targets. The molecular formula is , with a molecular weight of approximately 155.23 g/mol.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. Compounds containing azepane rings are often studied for their psychoactive properties, suggesting that this compound may exhibit similar effects. Preliminary studies indicate that it may act as a modulator of neurotransmission, which could have implications for treating various neurological disorders.

Key Mechanisms:

- Serotonin Receptor Modulation : Interaction with serotonin receptors may influence mood and anxiety levels.

- Dopamine Receptor Interaction : Potential effects on dopamine pathways could impact conditions such as schizophrenia or Parkinson's disease.

In Vitro Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Neurotransmitter Interaction : Research indicates that derivatives of this compound can inhibit glycine transporters, which are crucial in modulating neurotransmission in the central nervous system. This suggests potential applications in treating neurological disorders .

- Psychoactive Properties : Compounds with similar structures have shown affinity for serotonin receptors, indicating that this compound may also exhibit psychoactive effects .

- Anticancer Activity : A study highlighted the anticancer potential of azepane derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds were evaluated using MTT assays, revealing significant decreases in cell viability at lower concentrations .

Case Study 1: Neurotransmitter Modulation

A study focused on the synthesis and evaluation of azepane derivatives demonstrated that certain compounds exhibited high affinity for serotonin receptors (5-HT1A). The most promising derivative showed a Ki value of 2.30 μM, indicating strong binding affinity . This interaction suggests potential therapeutic applications in mood disorders.

Case Study 2: Anticancer Activity

In another investigation, various azepane derivatives were tested for their effects on breast cancer cell lines. The results indicated that specific compounds significantly reduced viability at concentrations as low as 6.25 μM in triple-negative breast cancer cells (MDA-MB-231). These findings suggest that modifications to the azepane structure can enhance anticancer activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Methylpiperazin-1-YL)propan-1-one | Contains a piperazine ring instead of azepane | Higher selectivity for certain receptors |

| 3-(Azepan-2-YL)-2-methylpropanamide | Contains an amide functional group | Different solubility and stability characteristics |

| 1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-one | Pyrrolidine ring replaces azepane | Distinct pharmacological profiles due to ring size |

This table illustrates the diversity within this class of derivatives while emphasizing the unique properties imparted by the azepane structure in this compound.

Future Directions

The ongoing exploration of this compound and its derivatives holds promise for developing new therapeutic agents targeting neurological disorders and cancer treatment. Future research should focus on:

- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) Analysis : Identifying key structural features that enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.